N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound featuring a triazolopyridine core linked to a 2-fluorophenyl group via a butanamide chain. Its molecular formula is C₁₆H₁₃F₃N₄O (assuming structural similarity to the trifluorophenyl analog in ), with a molecular weight of 334.30 g/mol.
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H15FN4O/c17-12-6-1-2-7-13(12)18-16(22)10-5-9-15-20-19-14-8-3-4-11-21(14)15/h1-4,6-8,11H,5,9-10H2,(H,18,22) |
InChI Key |
AGULQYFMFWCATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[4,3-a]Pyridine Core
The triazolopyridine scaffold is synthesized via oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS), as demonstrated in recent crystallographic studies . A representative procedure involves dissolving 10 mmol of hydrazone precursors in dry DMF under ice-cooled conditions, followed by gradual addition of NCS (11 mmol). The exothermic reaction is stirred at 0°C for 1 hour, then warmed to room temperature. Completion is monitored via TLC, with subsequent filtration and washing with petroleum ether yielding >90% pure product .
Key Reaction Parameters for Core Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Dry DMF | |
| Oxidizing Agent | N-Chlorosuccinimide (NCS) | |
| Temperature | 0°C → Room Temperature | |
| Yield | >90% | |
| Characterization | X-ray, ¹³C NMR, FTIR, MS |
Crystallographic analysis confirms the monoclinic space group P 2₁/c for related derivatives, with lattice parameters such as a = 15.1413(12) Å and β = 105.102(6)° . These structural insights ensure regioselective formation of the triazolo[4,3-a]pyridine moiety, critical for downstream functionalization.
Introduction of the butanamide group at the 3-position of the triazolopyridine core employs palladium-catalyzed cross-coupling or nucleophilic substitution. Patent data reveals that chloro- or bromo-substituted triazolopyridines undergo efficient amidation using butanamide precursors in the presence of Pd(OAc)₂ and SPhos ligands .
Example Protocol
-
Substrate Preparation : 1.25 g of brominated triazolopyridine (e.g., 5-bromo-6-[4-(phenylmethoxy)phenyl]-1H-indazol-3-yl butanamide) is dissolved in dioxane .
-
Coupling Reaction : Addition of 2-furylboronic acid (353 mg), Na₂CO₃ (624 mg), and Pd(PPh₃)₄ (311 mg) under reflux for 18 hours .
-
Work-Up : Filtration through Celite, phase separation, and chromatography (cyclohexane/EtOAc) yield the butanamide intermediate .
Optimized Conditions for Amidation
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | |
| Base | Na₂CO₃ or K₃PO₄ | |
| Solvent | Dioxane/Water or DMF | |
| Temperature | Reflux (60–100°C) | |
| Yield | 75–98% |
¹H NMR data for analogous compounds show characteristic peaks for the butanamide chain, including δ 2.43 ppm (t, J=7 Hz) for methylene protons adjacent to the carbonyl .
Coupling with 2-Fluoroaniline
The final step involves coupling the butanamide-functionalized triazolopyridine with 2-fluoroaniline. This is achieved via acid chloride intermediacy or direct amide coupling using activating agents.
Procedure
-
Acid Chloride Formation : Treatment of 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid with thionyl chloride (SOCl₂) in anhydrous DCM yields the corresponding acid chloride.
-
Amine Coupling : Reaction with 2-fluoroaniline in the presence of Et₃N (10 mmol) in THF at 0°C→RT for 12 hours .
Reaction Metrics
| Parameter | Value/Description | Source |
|---|---|---|
| Activating Agent | SOCl₂ or EDCl/HOBt | |
| Solvent | THF or DCM | |
| Temperature | 0°C → Room Temperature | |
| Yield | 80–92% |
Post-synthesis purification via silica gel chromatography (hexanes/EtOAc gradient) ensures >95% purity. LC-MS analysis of the final product confirms the molecular ion peak at m/z = 352 [M+H]⁺ .
Analytical Validation and Spectral Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.20 (s, 1H, triazolopyridine-H)
-
δ 7.59 (d, J=1.5 Hz, 1H, Ar-H)
-
δ 7.36–7.43 (m, 2H, 2-fluorophenyl-H)
-
δ 2.43 (t, J=7 Hz, 2H, CH₂CO)
FTIR (KBr)
X-ray Crystallography
While no direct data exists for the title compound, analogous triazolopyridines crystallize in monoclinic systems with Z=4 and R-factors <0.06 .
Challenges and Optimization Opportunities
-
Regioselectivity : Competing cyclization pathways during triazolopyridine formation necessitate strict temperature control .
-
Catalyst Loading : Reducing Pd(OAc)₂ to 0.5 mol% with SPhos ligands maintains efficiency while lowering costs .
-
Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular pathways, enzyme inhibition, and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Interference: Affecting key biochemical pathways involved in disease progression or cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Triazolopyridine Derivatives
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide
- Key Differences : The phenyl ring is substituted with three fluorine atoms (3,4,5-trifluorophenyl) instead of a single 2-fluorophenyl group.
- The molecular weight (334.30 g/mol) remains identical due to equivalent substituent counts.
2,5-difluoro-N-(2-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Key Differences : Features a saturated tetrahydrotriazolopyridine core with a benzamide linker instead of butanamide.
- The oxo group introduces hydrogen-bonding capability, which may alter binding affinity.
Heterocyclic Core Modifications
Pyrazolo[3,4-d]pyrimidin Derivatives ()
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Key Differences : Replaces triazolopyridine with a pyrazolopyrimidine-chromen hybrid structure .
- Impact : The chromen system introduces planar rigidity , which may enhance target selectivity but reduce metabolic stability. The sulfonamide group increases polarity compared to the butanamide linker.
Triazolobenzodiazepines ()
- Examples : Etizolam and flualprazolam (8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[a][1,2,4]triazolo[4,3-a][1,4]diazepine).
- Key Differences : Incorporates a benzodiazepine backbone fused with a triazole ring.
- Impact: These compounds target GABAₐ receptors, unlike the butanamide derivative.
Linker and Functional Group Variations
Sulfur-Containing Analogs ()
- Example : 4-methyl-N'-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]benzohydrazide.
- Key Differences : Replaces the butanamide chain with a thioether-acetyl-hydrazide system.
- Impact : The sulfur atom may increase susceptibility to oxidation, reducing metabolic stability. The hydrazide group introduces additional hydrogen-bonding sites.
Benzotriazinone Derivatives ()
- Example : 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide.
- Key Differences: Substitutes the fluorophenyl group with a benzotriazinone moiety and uses a propyl linker.
- Impact: The benzotriazinone’s electron-deficient aromatic system may enhance interactions with electron-rich biological targets. The longer propyl chain increases conformational flexibility.
Biological Activity
N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFN
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the expression of key pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated significant suppression of mRNA levels for these cytokines in human keratinocyte cells treated with the compound at a concentration of 10 µM .
- Modulation of Signaling Pathways : It modulates important signaling pathways involved in inflammation. For instance, it inhibits the phosphorylation of STAT3 and NF-κB pathways in liver hepatocytes exposed to LPS (lipopolysaccharide), which is known to induce inflammatory responses .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through various assays:
- In Vitro Studies : The compound significantly reduced IL-6 mRNA expression levels in a dose-dependent manner when tested on LPS-induced inflammation models. The results indicated a reduction in inflammatory markers without cytotoxic effects on the cells .
- In Vivo Studies : In animal models, administration of the compound led to decreased levels of ALT and AST (markers for liver damage), suggesting a protective effect against hepatotoxicity while alleviating inflammation .
Neuroprotective Effects
This compound has also been explored for neuroprotective effects:
- Monoamine Oxidase Inhibition : It has been identified as a potent inhibitor of monoamine oxidase (MAO), which plays a critical role in neurodegenerative diseases. The compound exhibited significant inhibitory activity against MAO-B with an IC value indicating high potency compared to other derivatives tested .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Cytokine Expression :
- Neuroprotective Study :
Summary Table of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?
Synthesis typically involves multi-step reactions, starting with coupling the triazolo[4,3-a]pyridine core to a fluorophenylbutanamide scaffold. Key steps include:
- Amide bond formation : Use of coupling agents like HBTU or EDCI with a tertiary base (e.g., DIPEA) in anhydrous DMF or THF .
- Triazole ring construction : Cyclization of hydrazine intermediates with nitriles or carbonyl derivatives under reflux conditions .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate the compound, followed by structural validation via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural identity of this compound confirmed experimentally?
- Spectroscopic techniques : NMR for proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) and NMR for carbonyl (C=O) and aromatic carbons .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., calculated [M+H] = 369.12, observed = 369.11) .
- X-ray crystallography (if available): Resolves bond angles and confirms fused triazole-pyridine geometry .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when byproducts dominate due to steric hindrance?
- Reaction condition tuning : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions .
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of fluorophenyl groups, monitoring reaction progress via TLC .
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps like amide bond formation .
Q. What methodologies are recommended to study its mechanism of action in enzyme inhibition?
- In vitro assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to measure IC values against target enzymes (e.g., kinases or proteases) .
- Molecular docking : Software like AutoDock Vina to predict binding poses within active sites, guided by X-ray structures of homologous proteins .
- Mutagenesis studies : Introduce point mutations in enzyme active sites to validate critical interactions (e.g., hydrogen bonds with triazole nitrogen) .
Q. How can structural-activity relationship (SAR) studies be designed to improve potency?
- Analog synthesis : Modify substituents on the fluorophenyl (e.g., Cl, CF) or triazole (e.g., methyl, cyano) groups .
- Bioactivity profiling : Test analogs against a panel of related enzymes or cell lines (e.g., cancer cells) to identify key functional groups.
- Data analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .
Q. What strategies address discrepancies in reported solubility or stability data?
- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC quantification .
- Stability studies : Accelerated degradation tests under varied pH (1–10), temperature (40–60°C), and light exposure, analyzing degradation products via LC-MS .
- Excipient screening : Co-formulate with cyclodextrins or surfactants to enhance aqueous stability .
Q. How can researchers validate conflicting bioassay results across studies?
- Orthogonal assays : Cross-validate using enzymatic assays (e.g., colorimetric) and cell-based assays (e.g., luciferase reporters) .
- Batch reproducibility : Synthesize multiple batches to rule out impurities affecting activity .
- Collaborative replication : Share compounds with independent labs to confirm findings under standardized protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
